3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde
Description
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is a halogenated 1,2-oxazole derivative featuring a bromine atom at the meta position of the phenyl ring and a chlorine atom at the 5-position of the oxazole core. The compound’s structure combines aromatic and heterocyclic motifs, which are often associated with biological activity, particularly in medicinal chemistry.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-1-2-6(4-7)9-8(5-14)10(12)15-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSACOHQRMDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the formation of the oxazole ring through cyclization reactions. The aldehyde group is introduced in the final steps using formylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carboxylic acid.
Reduction Products: 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-methanol.
Scientific Research Applications
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The bromophenyl and chloro groups can interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring and aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical features of 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde with similar compounds:
Key Observations
Substituent Effects: Halogen Position: Bromine at the meta position (target compound) vs. para (e.g., 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole ) may influence binding interactions due to steric and electronic differences. Halogen vs. Electron-Withdrawing Groups: Difluoro substituents () may enhance electrophilicity of the oxazole ring, altering reactivity in synthetic or biological contexts .
Heterocycle Core Differences :
- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2-oxazole core (target compound) has a five-membered ring with one oxygen and one nitrogen atom, whereas 1,2,4-oxadiazole () contains two nitrogen atoms. This difference affects ring stability, hydrogen-bonding capacity, and metabolic resistance .
Bromine’s larger atomic radius and polarizability may enhance interactions with cellular targets compared to chlorine or methyl groups .
Biological Activity
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A bromophenyl group
- A chloro substituent
- An oxazole ring
- An aldehyde functional group
This combination contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The presence of the bromophenyl and chloro groups enhances binding affinity to specific enzymes or receptors, potentially leading to the inhibition or activation of critical biochemical pathways.
Target Interactions
Research has indicated that compounds with similar structures often target proteins involved in crucial cellular processes. For instance, compounds containing bromophenyl groups have been shown to interact with Tau and alpha-synuclein proteins, which are implicated in neurodegenerative diseases.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. It has been evaluated for its efficacy against bacteria and fungi, showing promising results that suggest its potential as a therapeutic agent in treating infections.
Anticancer Activity
The anticancer properties of this compound have garnered attention in recent research. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For example, it has been shown to affect pathways related to oxidative stress and metabolic regulation .
Study 1: Anticancer Efficacy
A study investigating the effects of this compound on human cancer cell lines revealed significant cytotoxic effects. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against several cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15 |
| Lung Cancer (A549) | 20 |
| Colon Cancer (HCT116) | 18 |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of the compound against a panel of bacterial strains. The results indicated effective inhibition at low concentrations, suggesting its potential application as an antimicrobial agent in clinical settings.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
